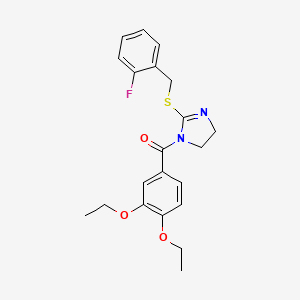
(3,4-diethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-diethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C21H23FN2O3S and its molecular weight is 402.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3,4-diethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel synthetic molecule with potential biological activities that have garnered attention in recent research. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C19H22FN3O3S, with a molecular weight of approximately 393.46 g/mol. Its structure includes a diethoxyphenyl moiety and an imidazole ring, which are often associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating significant antiproliferative effects.
In Vitro Studies
-
Cell Lines Tested : The compound was tested against various cancer cell lines including:
- MDA-MB-468 (breast cancer)
- SK-MEL-5 (melanoma)
- T-47D (breast cancer)
- SR leukemia
- Efficacy : The results indicated high potency with inhibition percentages as follows:
- IC50 Values : The compound exhibited sub-micromolar IC50 values against various cancer types, indicating strong cytotoxicity:
The mechanisms underlying the anticancer effects of this compound are still under investigation but may involve:
- Induction of Apoptosis : The compound has shown potential to induce apoptosis in cancer cells, a critical pathway for eliminating malignant cells.
- Inhibition of Key Signaling Pathways : It may inhibit pathways involved in tumor growth and metastasis, such as the EGFR and Src pathways, with reported IC50 values of 0.24 µM and 0.96 µM respectively for these targets .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Modifications to the diethoxyphenyl group or the imidazole ring can significantly alter potency and selectivity towards different cancer types.
- Compounds with similar structural motifs have shown varying degrees of activity, suggesting that specific substitutions can enhance efficacy .
Case Studies and Research Findings
Several studies have explored related compounds with similar structures:
- A study reported on derivatives of 1,3,4-oxadiazoles that exhibited promising anticancer activities across multiple cell lines .
- Another research highlighted a series of substituted phenyl compounds that demonstrated significant inhibition against various cancer types, reinforcing the importance of structural diversity in enhancing biological activity .
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3S/c1-3-26-18-10-9-15(13-19(18)27-4-2)20(25)24-12-11-23-21(24)28-14-16-7-5-6-8-17(16)22/h5-10,13H,3-4,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTCEEGYPMLDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














